molecular formula C7H7FN2O B1293571 4-Fluorophenylurea CAS No. 659-30-3

4-Fluorophenylurea

Cat. No. B1293571
CAS RN: 659-30-3
M. Wt: 154.14 g/mol
InChI Key: IQZBVVPYTDHTIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Fluorophenylurea derivatives has been explored through various methods. One approach involves the preparation of no-carrier-added (n.c.a.) 4-[18F]fluorophenylurea derivatives using carbamate-4-nitrophenylesters as intermediates, with radiochemical yields reaching up to 80% . Another method describes the synthesis of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, which involves the use of GC–MS, elemental analyses, and spectroscopy techniques . Additionally, the synthesis of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas has been achieved by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines .

Molecular Structure Analysis

The molecular structures of various 4-Fluorophenylurea derivatives have been characterized using different techniques. X-ray diffraction studies have been pivotal in determining the crystal structures of these compounds. For instance, the crystal structure of 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea has been determined, revealing a triclinic space group and the presence of ethyl acetate solvent molecules . Similarly, the structure of 4-{2-[5-(4-Fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine has been confirmed by single crystal X-ray diffraction studies .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Fluorophenylurea derivatives often include the formation of thiourea groups and the establishment of intramolecular hydrogen bonds. For example, the conformation adopted by the carbonyl and thiourea groups in the synthesized compounds is almost planar and antiperiplanar, which is stabilized by intramolecular hydrogen bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluorophenylurea derivatives are influenced by their molecular structure. The presence of fluorine atoms contributes to the compounds' properties, such as dielectric anisotropy and birefringence, which are important for applications in liquid crystal displays . The vibrational properties of these compounds have been studied using FTIR and FT-Raman spectroscopy, complemented by quantum chemical calculations .

Biological Activity Analysis

Several 4-Fluorophenylurea derivatives have been evaluated for their biological activity. For instance, a synthesized morpholine derivative exhibited remarkable anti-tuberculosis activity and superior antimicrobial activity . Another study reported the antibacterial activity of N-acyl-N'-(3-chloro-4-fluorophenyl)thioureas against Escherichia coli and Staphylococcus aureus . Additionally, halogeno derivatives of thiourea with a polycyclic imide core were found to be promising against Gram-positive bacteria .

Scientific Research Applications

  • Acid Hydrolysis

    • Field : Chemistry
    • Application : 4-Fluorophenylurea is used in studies of acid hydrolysis .
    • Method : The rate constants of hydrolysis of 4-Fluorophenylurea have been measured over the acid range 2·5–70·0% w/w H2SO4 at five temperatures in the range 70·0–110·4 °C .
    • Results : The application of a two-term equation and high activation parameters provide evidence that 4-Fluorophenylurea hydrolyses by an A-1 mechanism . The rate constants of hydrolysis of the sulphonated derivatives of phenylurea are reported over the range 70·0–95·0% w/w H2SO4 at 100·1 °C .
  • Acid Hydrolysis Studies
    • Field : Chemistry
    • Application : 4-Fluorophenylurea is used in studies of acid hydrolysis .
    • Method : The rate constants of hydrolysis of 4-Fluorophenylurea have been measured over the acid range 2·5–70·0% w/w H2SO4 at five temperatures in the range 70·0–110·4 °C .
    • Results : The application of a two-term equation and high activation parameters provide evidence that 4-Fluorophenylurea hydrolyses by an A-1 mechanism . The rate constants of hydrolysis of the sulphonated derivatives of phenylurea are reported over the range 70·0–95·0% w/w H2SO4 at 100·1 °C .

Safety And Hazards

4-Fluorophenylurea is classified as having acute toxicity (Category 3, Oral) and can cause serious eye irritation (Category 2) . It is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment, and protective measures such as wearing gloves and eye protection are recommended .

properties

IUPAC Name

(4-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZBVVPYTDHTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216106
Record name Urea, 1-(p-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorophenylurea

CAS RN

659-30-3
Record name N-(4-Fluorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=659-30-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1-(p-fluorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000659303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-(p-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20216106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUOROPHENYLUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorophenylurea
Reactant of Route 2
Reactant of Route 2
4-Fluorophenylurea
Reactant of Route 3
Reactant of Route 3
4-Fluorophenylurea
Reactant of Route 4
Reactant of Route 4
4-Fluorophenylurea
Reactant of Route 5
Reactant of Route 5
4-Fluorophenylurea
Reactant of Route 6
Reactant of Route 6
4-Fluorophenylurea

Citations

For This Compound
55
Citations
CJ O'Connor, JW Barnett - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… We report below the rate constants of hydrolysis of phenylurea and 4-fluorophenylurea measured over the acid range 2.5-60.170 and 2-5-70.0~0 w/w H,SO, respectively over the …
Number of citations: 13 pubs.rsc.org
Í Çelik, Z Atioğlu, G Ordu, H Gezegen, M Akkurt - IUCrData, 2018 - iucrdata.iucr.org
… In this article we report the crystal structure of 4-fluorophenylurea-substituted acetophenone, namely N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea. …
Number of citations: 6 iucrdata.iucr.org
RF De Carvalho, RH Bromilow… - Pest Management …, 2007 - Wiley Online Library
… The distribution of the non-polar compounds (with the exception of 4-fluorophenylurea) in the plants was examined after 48 h uptake from solution (25 µ M) by blotting the plants dry and …
Number of citations: 26 onlinelibrary.wiley.com
HW Aw - 2010 - soar.wichita.edu
The (α, α, α, α)-5,10,15,20-tetrakis(2-(4-fluorophenylurea)phenyl)porphyrin binds strongly (K(M-1)>104) to the chloride anion and close to 2-3 orders of magnitude less to the acetate …
Number of citations: 2 soar.wichita.edu
HK Lee, K Song, HR Seo, S Jeon - Bulletin of the Korean Chemical …, 2002 - koreascience.kr
… However, potentiometric sensor for acetate has been recently developed based on a meso(a,a,a,a)-tetrakis [2 - (4-fluorophenylurea)phenyl]porphyrin without metal centers that form …
Number of citations: 7 koreascience.kr
U Manna, G Das - New Journal of Chemistry, 2018 - pubs.rsc.org
… centroid distance (5.44 Å) of the tris(4-fluorophenylurea) receptor reported by Gale et al. Note that… halide complex, namely the tris(4-fluorophenylurea) receptor published by Gale and co-…
Number of citations: 8 pubs.rsc.org
Z Kilic-Kurt, EE Kurt, F Bakar-Ates - Iranian Journal of …, 2019 - vclass.sbmu.ac.ir
… -2 inhibitory activity with IC50 value of 140 µM compared to 4-fluorophenylurea derivative 11a (IC50> 1000 µM). The … Replacement of 4-fluorophenylurea moiety of 11b to 3trifluoro- …
Number of citations: 4 vclass.sbmu.ac.ir
K Shudo - Cytokinins, 2019 - taylorfrancis.com
This chapter describes the structure-activity relationships and some biological aspects of the urea cytokinins. In any attempt at molecular superposition of different types of cytokinins, the …
Number of citations: 95 www.taylorfrancis.com
JW Barnett, CJ O'Conner - Australian Journal of Chemistry, 1973 - CSIRO Publishing
The Bunnett-Olsen linear free relationship1 has been used to determine the thermodynamic basicity constants, KBH+, of 22 amides, 8 phenylureas, and 9 nitroanilines. These values …
Number of citations: 6 www.publish.csiro.au
KE Calderon-Kawasaki - 2006 - soar.wichita.edu
… Binding studies were performed with 5,10-bis(2-(4-fluorophenylurea)phenyl)15,20-… (2-(4fluorophenylurea)phenyl)-20-phenylporphyrin (2) and 5,10,15,20-tetrakis(2-(4fluorophenylurea)…
Number of citations: 0 soar.wichita.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.